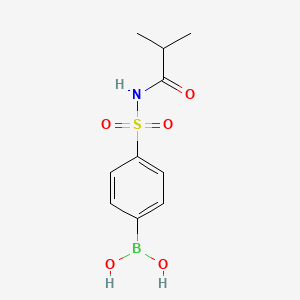

4-(N-Isobutyrylsulfamoyl)phenylboronic acid

Übersicht

Beschreibung

4-(N-Isobutyrylsulfamoyl)phenylboronic acid is a chemical compound with the CAS Number: 957120-73-9 . It has a molecular weight of 271.1 and its molecular formula is C10H14BNO5S . The IUPAC name for this compound is 4-[(isobutyrylamino)sulfonyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code for 4-(N-Isobutyrylsulfamoyl)phenylboronic acid is 1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, such as 4-(N-Isobutyrylsulfamoyl)phenylboronic acid, can form reversible covalent bonds with certain biomolecules, such as carbohydrates and enzymes. This property allows them to be used as probes for studying biological processes.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its molar refractivity is 64.4±0.4 cm³ . The compound has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.33 . The polar surface area of the compound is 112 Ų , and its polarizability is 25.5±0.5 10^-24 cm³ . The surface tension of the compound is 56.3±5.0 dyne/cm , and its molar volume is 197.6±5.0 cm³ .Wissenschaftliche Forschungsanwendungen

1. Fast Fluorescent Blood Sugar Sensing

- Summary of Application: A phenylboric acid functionalized carbon dot (2-FPBA-CD) was synthesized for rapid fluorescent sensing of glucose in blood . This was achieved by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .

- Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

- Results or Outcomes: This method can be applied to the detection of glucose in serum . It has great application potential in drug delivery, biosensing, cell imaging, and photocatalysis because of its tunable optical property, low toxicity, and favorable biocompatibility .

2. Glucose-sensitive Membrane for Self-regulating Insulin Release

- Summary of Application: A glucose-sensitive membrane was prepared by grafting PBA-based contraction-type glucose-sensitive linear polymer on the membrane surface . This membrane has potential application in self-regulating insulin release .

- Methods of Application: Through adjusting the chain length and chain density, the glucose-sensitivity of the membrane was optimized . The membrane can reversibly regulate insulin release at physiologically relevant glucose concentrations in simulates body fluids and fetal bovine serum .

- Results or Outcomes: The membrane also has good stability, anti-fouling, and biocompatibility . It has potential application in self-regulating insulin release .

3. Sensing Applications

- Summary of Application: Boronic acids, including “4-(N-Isobutyrylsulfamoyl)phenylboronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes: These boronic acids have been used in diverse areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

4. Bioorganic Chemistry

- Summary of Application: Boronic acids can form reversible covalent bonds with certain biomolecules, such as carbohydrates and enzymes. This property allows them to be used as probes for studying biological processes.

- Methods of Application: “4-(N-Isobutyrylsulfamoyl)phenylboronic acid” could potentially be designed to target specific biomolecules relevant to disease states.

- Results or Outcomes: This application has potential in the development of new therapeutic strategies.

5. Electrophoresis of Glycated Molecules

- Summary of Application: Boronic acids, including “4-(N-Isobutyrylsulfamoyl)phenylboronic acid”, have been used for electrophoresis of glycated molecules .

- Methods of Application: The boronic acids are used as building materials for microparticles for analytical methods .

- Results or Outcomes: This application has potential in the development of new analytical techniques for the separation and analysis of glycated molecules .

6. Controlled Release of Insulin

- Summary of Application: Boronic acids have been employed in polymers for the controlled release of insulin .

- Methods of Application: The boronic acids are incorporated into the polymer matrix, which can respond to changes in glucose levels by altering the rate of insulin release .

- Results or Outcomes: This application has potential in the development of new therapeutic strategies for diabetes management .

Eigenschaften

IUPAC Name |

[4-(2-methylpropanoylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFYGOKHOJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656902 | |

| Record name | {4-[(2-Methylpropanoyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Isobutyrylsulfamoyl)phenylboronic acid | |

CAS RN |

957120-73-9 | |

| Record name | B-[4-[[(2-Methyl-1-oxopropyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Methylpropanoyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)

![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)

![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)

![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)

![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)

![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)

![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)